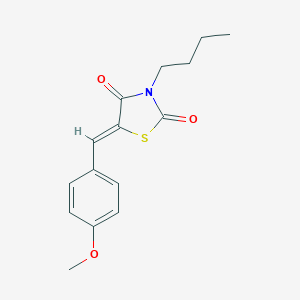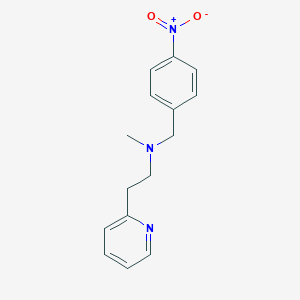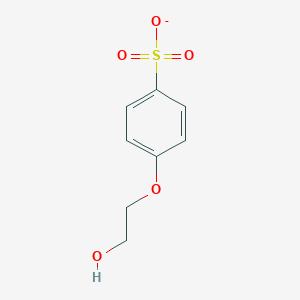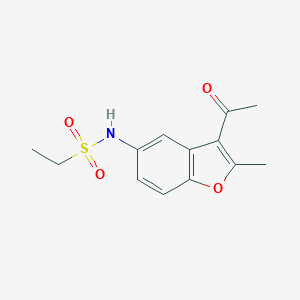![molecular formula C12H19N3O2S B229729 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B229729.png)
2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline, also known as MRS 1754, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmission. MRS 1754 has been extensively studied for its potential therapeutic applications in various diseases, including stroke, thrombosis, and hypertension.
Mécanisme D'action
2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is activated by ADP, which leads to platelet aggregation and thrombus formation. 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting platelet aggregation and reducing thrombus formation.
Biochemical and Physiological Effects:
2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 has been shown to inhibit platelet aggregation and reduce thrombus formation in various animal models. This is believed to be due to its ability to block the P2Y1 receptor, which is involved in platelet activation and thrombus formation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically target the P2Y1 receptor without affecting other receptors or pathways. However, one of the limitations of using 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 is its potential off-target effects, which can lead to false-positive or false-negative results.
Orientations Futures
There are several potential future directions for research on 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754. One area of interest is its potential use in the treatment of hypertension. Studies have shown that 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 can reduce blood pressure in animal models of hypertension, suggesting that it may have potential as an anti-hypertensive agent.
Another area of interest is its potential use in the treatment of cancer. Studies have shown that the P2Y1 receptor is overexpressed in various types of cancer, including breast cancer and prostate cancer. This suggests that 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 may have potential as an anti-cancer agent by inhibiting the P2Y1 receptor and reducing cancer cell proliferation.
Conclusion:
In conclusion, 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 is a selective antagonist of the P2Y1 receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its ability to inhibit platelet aggregation and reduce thrombus formation has made it a promising candidate for the treatment of stroke, thrombosis, and hypertension. Further research is needed to fully understand its potential therapeutic applications and to identify any potential limitations or side effects.
Méthodes De Synthèse
The synthesis of 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 involves several steps, starting with the reaction of 2-methyl-5-nitroaniline with piperazine in the presence of a reducing agent to form 2-methyl-5-(4-methylpiperazin-1-yl)nitrobenzene. This intermediate is then treated with sodium sulfite and hydrochloric acid to yield 2-methyl-5-(4-methylpiperazin-1-yl)sulfanyl)nitrobenzene. Finally, the nitro group is reduced using palladium on carbon and hydrogen gas to produce 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754.
Applications De Recherche Scientifique
2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in stroke. Studies have shown that 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 can reduce the size of cerebral infarction and improve neurological deficits in animal models of stroke. This is believed to be due to its ability to inhibit platelet aggregation and reduce thrombus formation, which can lead to ischemic stroke.
Another area of research is its potential use in thrombosis. 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 has been shown to inhibit platelet aggregation induced by ADP, which is a key mediator of thrombus formation. This suggests that 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline 1754 may have potential as an anti-thrombotic agent.
Propriétés
Formule moléculaire |
C12H19N3O2S |
|---|---|
Poids moléculaire |
269.37 g/mol |
Nom IUPAC |
2-methyl-5-(4-methylpiperazin-1-yl)sulfonylaniline |
InChI |
InChI=1S/C12H19N3O2S/c1-10-3-4-11(9-12(10)13)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 |
Clé InChI |
XLYBFQOQURGOQJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine](/img/structure/B229655.png)

![4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B229659.png)
![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)

![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)
![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)
![Methyl 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoate](/img/structure/B229671.png)
![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline](/img/structure/B229675.png)

